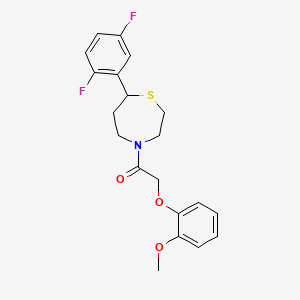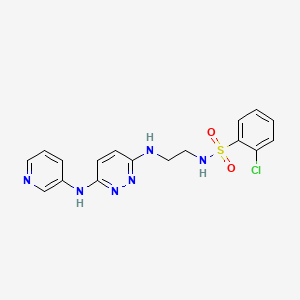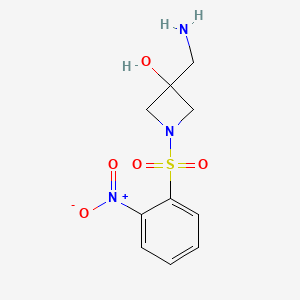
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione, also known as CPI-613, is a novel anticancer drug that has gained attention in recent years due to its unique mechanism of action. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle and disrupts the energy metabolism of cancer cells.
Wirkmechanismus
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione targets the TCA cycle in cancer cells, which is responsible for generating energy for cell growth and proliferation. By inhibiting the TCA cycle, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione disrupts the energy metabolism of cancer cells, leading to cell death. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has also been shown to increase reactive oxygen species (ROS) production in cancer cells, which further contributes to cell death. Moreover, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
Biochemical and Physiological Effects:
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been shown to have several biochemical and physiological effects on cancer cells. It inhibits the activity of key enzymes in the TCA cycle, including pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione also disrupts the mitochondrial membrane potential, leading to mitochondrial dysfunction and cell death. Moreover, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been found to inhibit the activity of STAT3, a transcription factor that promotes cancer cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. It has minimal toxicity to normal cells, making it suitable for in vitro and in vivo studies. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has also been found to enhance the efficacy of standard chemotherapy and radiation therapy, making it a promising candidate for combination therapy. However, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has some limitations for lab experiments. It has a short half-life in vivo, which may limit its effectiveness in clinical settings. Additionally, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has shown limited efficacy against some cancer types, such as breast cancer.
Zukünftige Richtungen
There are several future directions for research on 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione. One area of focus is the development of new formulations that can increase the half-life of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione in vivo. Another area of focus is the identification of biomarkers that can predict the response to 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione treatment. Moreover, there is a need for further clinical trials to evaluate the safety and efficacy of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione in combination with standard chemotherapy and radiation therapy. Additionally, there is a need for further research on the mechanism of action of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione and its potential to target cancer stem cells.
Synthesemethoden
The synthesis of 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione involves the reaction of 2-(3-bromopropyl)isoindoline-1,3-dione with 6-oxopyridazin-1(6H)-ylboronic acid in the presence of a palladium catalyst. The reaction yields 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione as a white solid with a purity of over 99%. The synthesis method has been optimized to produce 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione in large quantities with high purity, making it suitable for further research and development.
Wissenschaftliche Forschungsanwendungen
2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been extensively studied in preclinical and clinical trials for its anticancer properties. It has been shown to be effective against a wide range of cancer types, including pancreatic, lung, and ovarian cancers. 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has been found to enhance the efficacy of standard chemotherapy and radiation therapy, making it a promising candidate for combination therapy. Additionally, 2-(3-(6-oxopyridazin-1(6H)-yl)propyl)isoindoline-1,3-dione has shown minimal toxicity to normal cells, making it a safe and well-tolerated drug.
Eigenschaften
IUPAC Name |
2-[3-(6-oxopyridazin-1-yl)propyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-13-7-3-8-16-18(13)10-4-9-17-14(20)11-5-1-2-6-12(11)15(17)21/h1-3,5-8H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAXGWMGIOHNKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chloro-4-methylphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2534102.png)

![(Z)-ethyl 1-benzyl-2-((2-methyl-3-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2534105.png)

![2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2534110.png)
![N-(4-fluorobenzyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2534112.png)

![Lithium;2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-1-yl]acetate](/img/structure/B2534115.png)
![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![(4-(tert-butyl)phenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2534122.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)